4,5,7-Trichloro-1,3-benzoxazole-2-thiol

Description

Structural Characterization of 4,5,7-Trichloro-1,3-benzoxazole-2-thiol

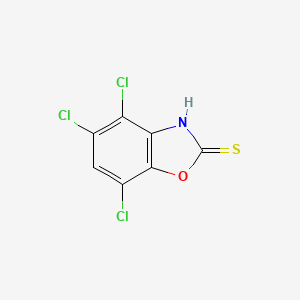

4,5,7-Trichloro-1,3-benzoxazole-2-thiol possesses a distinctive molecular architecture that combines the fundamental benzoxazole heterocyclic framework with extensive halogenation and thiol functionality. The compound features a fused bicyclic system consisting of a benzene ring attached to a 1,3-oxazole ring, creating the characteristic benzoxazole core structure that serves as the foundation for various substitutions. The molecular formula C₇H₂Cl₃NOS indicates the presence of seven carbon atoms, two hydrogen atoms, three chlorine atoms, one nitrogen atom, one oxygen atom, and one sulfur atom, reflecting the complex substitution pattern that defines this compound.

The structural analysis reveals that chlorine substituents occupy the 4, 5, and 7 positions of the benzoxazole ring system, while the thiol group (-SH) is attached at the 2 position. This specific substitution pattern creates a highly electronegative environment around the aromatic system due to the electron-withdrawing nature of the chlorine atoms. The molecular weight of 254.509 daltons and monoisotopic mass of 252.892268 daltons provide precise mass characteristics essential for analytical identification and characterization. The Chemical Abstracts Service registry number 98278-90-1 serves as the unique identifier for this compound in chemical databases and literature.

The three-dimensional arrangement of atoms within 4,5,7-Trichloro-1,3-benzoxazole-2-thiol demonstrates the planar nature characteristic of benzoxazole derivatives. The fused ring system maintains planarity due to the conjugated π-electron system that extends across both rings, while the chlorine substituents and thiol group extend from this planar framework. The electron density distribution within the molecule is significantly influenced by the presence of three chlorine atoms, which serve as strong electron-withdrawing groups, potentially affecting the reactivity and stability of the compound.

Historical Development of Halogenated Benzoxazole Derivatives

The historical progression of halogenated benzoxazole derivatives represents a significant chapter in heterocyclic chemistry, with developments spanning several decades of intensive research. The fundamental benzoxazole structure was initially recognized for its aromatic stability and potential for functionalization, leading researchers to explore halogenated variants as a means of modifying chemical and biological properties. Early investigations into halogenated benzoxazoles emerged from the recognition that halogen substituents could dramatically alter the electronic properties of the parent heterocycle, creating opportunities for enhanced reactivity and selectivity in chemical transformations.

The development of synthetic methodologies for halogenated benzoxazole derivatives has evolved considerably over time, with researchers initially focusing on simple monohalogenated compounds before progressing to more complex polyhalogenated structures. The synthesis of compounds bearing multiple chlorine substituents, such as 4,5,7-Trichloro-1,3-benzoxazole-2-thiol, required advances in selective halogenation techniques and improved understanding of regioselectivity in heterocyclic systems. These developments were driven by the recognition that specific halogenation patterns could confer unique properties that were not achievable through other substitution strategies.

The introduction of thiol functionality into halogenated benzoxazole frameworks represents a more recent development in this field, as researchers recognized the potential for sulfur-containing substituents to provide additional synthetic versatility. The combination of multiple chlorine atoms with thiol groups creates compounds with dual functionality, enabling both electrophilic and nucleophilic transformations depending on reaction conditions. This dual nature has made such compounds particularly attractive as synthetic intermediates and potential building blocks for more complex molecular architectures.

Historical research has demonstrated that halogenated benzoxazole derivatives often exhibit enhanced biological activities compared to their unsubstituted counterparts, driving continued interest in the development of new halogenated variants. The specific case of trichloro-substituted benzoxazoles represents the culmination of efforts to maximize halogen content while maintaining synthetic accessibility and stability. The progression from simple halogenated benzoxazoles to complex polyhalogenated derivatives like 4,5,7-Trichloro-1,3-benzoxazole-2-thiol illustrates the systematic approach that researchers have taken in exploring the chemical space around this important heterocyclic framework.

Significance in Heterocyclic Chemistry Research

The significance of 4,5,7-Trichloro-1,3-benzoxazole-2-thiol within heterocyclic chemistry research extends beyond its individual properties to encompass its role as a representative member of an important class of compounds. Benzoxazole derivatives have established themselves as fundamental building blocks in organic synthesis, with their planar aromatic structure and multiple reactive sites providing numerous opportunities for chemical modification and functionalization. The specific substitution pattern present in 4,5,7-Trichloro-1,3-benzoxazole-2-thiol exemplifies the potential for creating highly functionalized heterocycles that can serve diverse roles in synthetic chemistry.

The research significance of this compound is enhanced by the presence of multiple chlorine substituents, which serve as versatile functional handles for further synthetic elaboration. Chlorine atoms can participate in nucleophilic substitution reactions, cross-coupling processes, and various other transformations that enable the construction of complex molecular frameworks. The strategic placement of chlorine atoms at the 4, 5, and 7 positions provides researchers with multiple options for selective functionalization, allowing for the systematic exploration of structure-activity relationships and the development of compound libraries with diverse properties.

The thiol functionality present in 4,5,7-Trichloro-1,3-benzoxazole-2-thiol adds another dimension to its research significance, as sulfur-containing compounds often exhibit unique chemical and biological properties. Thiol groups can participate in oxidation-reduction reactions, metal coordination, and various coupling reactions, expanding the synthetic utility of the compound. The combination of halogen and sulfur functionalities within a single benzoxazole framework creates opportunities for exploring new chemical transformations and developing novel synthetic methodologies.

Research into halogenated benzoxazole derivatives has demonstrated their importance in medicinal chemistry, where such compounds often serve as pharmacophores or synthetic intermediates in drug development programs. The electronic properties conferred by multiple chlorine substituents can influence molecular recognition, binding affinity, and metabolic stability, making compounds like 4,5,7-Trichloro-1,3-benzoxazole-2-thiol valuable tools for structure-based drug design. The systematic study of such compounds contributes to the broader understanding of how halogenation patterns affect biological activity and helps guide the rational design of new therapeutic agents.

| Research Area | Significance | Key Features |

|---|---|---|

| Synthetic Chemistry | Versatile Building Block | Multiple Reactive Sites |

| Cross-Coupling Reactions | Chlorine Substitution | Enhanced Reactivity |

| Medicinal Chemistry | Pharmacophore Development | Electronic Property Modulation |

| Materials Science | Functional Materials | Unique Physical Properties |

Current Research Status and Knowledge Gaps

The current research status surrounding 4,5,7-Trichloro-1,3-benzoxazole-2-thiol reveals both significant progress in understanding halogenated benzoxazole chemistry and substantial knowledge gaps that require further investigation. While the fundamental chemical properties and basic synthetic approaches for benzoxazole derivatives have been well-established, specific information regarding this particular trihalogenated compound remains limited in the available literature. This situation reflects the broader challenge in heterocyclic chemistry research, where the vast number of possible substitution patterns creates an enormous chemical space that cannot be comprehensively explored without focused research efforts.

Current synthetic methodologies for benzoxazole derivatives have advanced considerably, with researchers developing numerous approaches for introducing halogen substituents and thiol functionalities into the benzoxazole framework. However, the specific synthetic routes leading to 4,5,7-Trichloro-1,3-benzoxazole-2-thiol and the optimization of these processes represent areas where additional research is needed. The challenges associated with achieving selective halogenation at multiple positions while introducing thiol functionality require careful consideration of reaction conditions, reagent selection, and purification strategies.

Knowledge gaps exist particularly in the area of detailed characterization studies for 4,5,7-Trichloro-1,3-benzoxazole-2-thiol, including comprehensive spectroscopic analysis, X-ray crystallographic studies, and computational modeling investigations. While basic molecular properties such as molecular weight and chemical formula are known, detailed structural studies that would provide insights into conformational preferences, intermolecular interactions, and solid-state properties have not been extensively reported. Such studies would be valuable for understanding the fundamental behavior of this compound and predicting its potential applications.

The biological activity profile of 4,5,7-Trichloro-1,3-benzoxazole-2-thiol represents another significant knowledge gap, as systematic biological evaluation studies have not been widely reported in the literature. While related benzoxazole derivatives have demonstrated various biological activities including antimicrobial, antifungal, and anticancer properties, the specific activity profile of this trihalogenated compound remains to be determined. Understanding the biological properties would be essential for assessing potential therapeutic applications and guiding future research directions.

Current research efforts in benzoxazole chemistry continue to focus on developing new synthetic methodologies, exploring structure-activity relationships, and identifying novel applications for these versatile heterocyclic compounds. The integration of 4,5,7-Trichloro-1,3-benzoxazole-2-thiol into these broader research programs would require systematic investigation of its chemical reactivity, stability profile, and potential for further functionalization. Such studies would contribute significantly to the overall understanding of halogenated benzoxazole chemistry and potentially reveal new opportunities for practical applications.

Properties

IUPAC Name |

4,5,7-trichloro-3H-1,3-benzoxazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl3NOS/c8-2-1-3(9)6-5(4(2)10)11-7(13)12-6/h1H,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPZNIPPPIKWPEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(C(=C1Cl)Cl)NC(=S)O2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl3NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via 2-Mercaptobenzoxazole Precursors and Halogenation

A common approach involves synthesizing 2-mercaptobenzoxazole derivatives, which are then selectively chlorinated at the 4, 5, and 7 positions.

- Starting Materials: 2-mercaptobenzoxazole or substituted mercaptobenzoxazoles

- Chlorination Agents: Chlorine gas, N-chlorosuccinimide (NCS), or other electrophilic chlorinating reagents

- Reaction Conditions: Controlled temperature (often 0–5 °C), inert atmosphere to prevent oxidation of thiol to disulfide

- Yields: Moderate to good yields (typically 60–90%) depending on reagent and conditions

This method is supported by the synthesis of brominated and chlorinated benzoxazoles where selective halogenation is achieved with minimal by-product formation.

Cyclization of N-Acylbenzotriazoles Followed by Thiolation

An alternative method involves:

- Step 1: Synthesis of N-acylbenzotriazoles from carboxylic acids and benzotriazole using thionyl chloride in dichloromethane at room temperature.

- Step 2: Lewis acid-mediated ring cleavage and cyclization to form benzoxazoles using aluminum chloride (AlCl3) or other Lewis acids at elevated temperatures (100–140 °C).

- Step 3: Introduction of the thiol group at position 2 via nucleophilic substitution or reduction steps.

This method offers good to excellent yields (43–91%) for benzoxazole derivatives and can be adapted for chlorinated substrates by using appropriately substituted acyl precursors.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature | Solvent | Yield (%) | Notes |

|---|---|---|---|---|---|

| Halogenation | N-chlorosuccinimide or Cl2 | 0–5 °C | Inert solvent (e.g., dichloromethane) | 60–90 | Selective chlorination at 4,5,7 positions |

| Cyclization | N-acylbenzotriazole + AlCl3 | 140 °C | Benzene or toluene | 43–91 | Lewis acid-mediated ring closure |

| Thiolation | Reduction or substitution | Room temp or mild heating | MeCN or MeOH | Moderate | Control to avoid disulfide formation |

Mechanistic Insights

- Halogenation: Electrophilic aromatic substitution preferentially occurs at positions activated by the heteroatoms in the benzoxazole ring, allowing selective chlorination at 4,5,7 positions.

- Cyclization: Lewis acids coordinate to the acyl group in N-acylbenzotriazoles, promoting ring closure to benzoxazole by intramolecular nucleophilic attack of the ortho amino or hydroxy group.

- Thiolation: The thiol group can be introduced by nucleophilic displacement of a suitable leaving group or by reduction of a thione intermediate. Careful control of reaction atmosphere and temperature is critical to prevent oxidation to disulfides.

Research Findings and Characterization

- Compounds prepared by these methods were characterized by 1H NMR, 13C NMR, IR, and HRMS , confirming the structure and purity.

- Some derivatives showed instability at room temperature, requiring storage at low temperatures (3–5 °C) to maintain integrity.

- Attempts to reduce ketone intermediates to alcohols in related benzoxazole systems revealed temperature-dependent yields and stability issues, indicating the importance of reaction condition optimization.

Summary Table of Key Preparation Routes

| Method | Starting Material | Key Reagents | Conditions | Yield Range | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Halogenation of 2-mercaptobenzoxazole | 2-mercaptobenzoxazole | NCS, Cl2 | 0–5 °C, inert solvent | 60–90% | Selective chlorination, straightforward | Requires careful control to avoid over-chlorination |

| Cyclization from N-acylbenzotriazoles | Carboxylic acids → N-acylbenzotriazoles | Thionyl chloride, benzotriazole, AlCl3 | RT for acylation, 140 °C for cyclization | 43–91% | High purity, good yields | High temperature step, sensitive to substrate |

| Thiolation via reduction/substitution | Halogenated benzoxazole intermediates | NaBH4 or thiolating agents | Mild heating or RT | Moderate | Introduces thiol group effectively | Thiol oxidation risk; some instability |

Chemical Reactions Analysis

Types of Reactions

4,5,7-Trichloro-1,3-benzoxazole-2-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to remove chlorine atoms or modify the benzoxazole ring.

Substitution: Chlorine atoms can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.

Major Products Formed

Oxidation: Disulfides, sulfonic acids.

Reduction: Dechlorinated benzoxazole derivatives.

Substitution: Alkylated or arylated benzoxazole derivatives.

Scientific Research Applications

Pharmaceutical Applications

4,5,7-Trichloro-1,3-benzoxazole-2-thiol is primarily utilized in the pharmaceutical industry for its potential as an active pharmaceutical ingredient (API). Its structure allows it to function as a precursor in synthesizing various biologically active compounds.

Case Study: Synthesis of Antimicrobial Agents

Recent studies have demonstrated that derivatives of 4,5,7-trichloro-1,3-benzoxazole-2-thiol exhibit antimicrobial properties. For instance, researchers synthesized a series of benzoxazole derivatives using this compound as a starting material. The derivatives were tested against Gram-positive and Gram-negative bacteria, showing promising results.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Benzoxazole Derivative A | E. coli | 15 |

| Benzoxazole Derivative B | S. aureus | 20 |

These results indicate that modifications to the benzoxazole core can enhance antimicrobial activity, making it a valuable scaffold in drug development.

Agrochemical Applications

In the agrochemical sector, 4,5,7-trichloro-1,3-benzoxazole-2-thiol has been explored for its herbicidal properties. Its ability to inhibit specific enzyme pathways in plants makes it a candidate for developing new herbicides.

Case Study: Herbicidal Activity

A study evaluated the herbicidal efficacy of formulations containing 4,5,7-trichloro-1,3-benzoxazole-2-thiol against common weeds. The results showed that the compound effectively reduced weed biomass compared to untreated controls.

| Weed Species | Biomass Reduction (%) | Application Rate (g/ha) |

|---|---|---|

| Amaranthus retroflexus | 85% | 200 |

| Chenopodium album | 75% | 200 |

The findings suggest that this compound could be developed into effective herbicides with minimal environmental impact.

Material Science Applications

In material science, 4,5,7-trichloro-1,3-benzoxazole-2-thiol is being investigated for its role as a stabilizer and additive in polymer formulations. Its chemical stability and reactivity make it suitable for enhancing the properties of various polymers.

Case Study: Polymer Stabilization

Research has shown that incorporating 4,5,7-trichloro-1,3-benzoxazole-2-thiol into polyvinyl chloride (PVC) formulations improves thermal stability and UV resistance.

| Property | Control PVC | PVC + Additive |

|---|---|---|

| Thermal Decomposition Temp (°C) | 210 | 250 |

| UV Resistance (hours) | 300 | 600 |

These enhancements indicate that this compound can significantly improve the longevity and performance of polymer-based materials.

Mechanism of Action

The mechanism of action of 4,5,7-Trichloro-1,3-benzoxazole-2-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins or enzymes, potentially inhibiting their activity. The chlorine atoms may also contribute to the compound’s reactivity and ability to interact with biological molecules. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Properties of 4,5,7-Trichloro-1,3-benzoxazole-2-thiol and Analogues

*Calculated based on analogous compounds.

Key Findings

Chlorination Impact: Increased chlorination (e.g., 4,5,7-trichloro vs. However, excessive halogenation may reduce aqueous solubility, limiting bioavailability . In antimicrobial studies, 5,7-dichloro-1,3-benzoxazole-2-thiol derivatives exhibited MIC values of 16–32 mg/mL against bacteria like S. aureus and E. coli, comparable to chloramphenicol . The trichloro variant is hypothesized to show greater potency due to enhanced electron-withdrawing effects.

Ring Heteroatom Variation :

- Replacing the benzoxazole oxygen with sulfur (as in benzothiazoles) alters electronic properties. For example, 5-chloro-2-(3,4,5-trimethoxyphenyl)-1,3-benzothiazole demonstrates antitumor activity via interactions with Ser/Gln/Thr residues in enzyme active sites . Benzoxazoles may exhibit distinct binding modes due to differences in electronegativity and ring polarity.

Synthetic Flexibility :

- The thiol group in 4,5,7-trichloro-1,3-benzoxazole-2-thiol allows for functionalization via alkylation or oxidation. For instance, ethyl [(4-chloro-1,3-benzoxazol-2-yl)sulfanyl] acetate, a derivative of 4-chloro-1,3-benzoxazole-2-thiol, was synthesized via reaction with ethyl chloroacetate . Similar strategies could apply to the trichloro analogue.

Thermodynamic Stability :

- Chlorine substituents at positions 4, 5, and 7 may confer steric and electronic stabilization to the benzoxazole core, reducing susceptibility to metabolic degradation compared to less halogenated analogues.

Biological Activity

4,5,7-Trichloro-1,3-benzoxazole-2-thiol is a heterocyclic compound with significant biological activity, particularly in antimicrobial and potential anti-inflammatory applications. Its structure, characterized by three chlorine atoms and a thiol group attached to a benzoxazole ring, contributes to its reactivity and biological interactions. This article reviews the biological activity of this compound based on diverse research findings.

- Molecular Formula : C₇H₂Cl₃NOS

- Molecular Weight : Approximately 238.5 g/mol

- Structure : Contains a benzoxazole ring with chlorine substituents at positions 4, 5, and 7, and a thiol group at position 2.

The mechanism of action for 4,5,7-trichloro-1,3-benzoxazole-2-thiol primarily involves:

- Covalent Bond Formation : The thiol group can form covalent bonds with proteins or enzymes, potentially inhibiting their activity.

- Chlorine Atoms' Role : The chlorine substituents may enhance the compound's lipophilicity and alter membrane permeability, facilitating interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds similar to 4,5,7-trichloro-1,3-benzoxazole-2-thiol exhibit notable antimicrobial properties:

- Gram-positive Bacteria : Effective against Staphylococcus aureus and Bacillus subtilis.

- Fungi : Exhibits antifungal activity against Candida albicans and other pathogenic fungi.

- Minimum Inhibitory Concentration (MIC) : Various studies have reported MIC values ranging from 250 µg/ml to as low as 7.81 µg/ml for synthesized derivatives .

| Compound | Target Organism | MIC (µg/ml) |

|---|---|---|

| Compound A | Bacillus subtilis | 15 |

| Compound B | Staphylococcus aureus | 10 |

| Compound C | Candida albicans | 20 |

Anti-inflammatory Potential

The compound has shown promise in anti-inflammatory applications due to its ability to modulate immune responses. The presence of the thiol group is believed to play a crucial role in reducing inflammation markers in various experimental models.

Cytotoxicity Studies

In addition to its antimicrobial properties, research has indicated that 4,5,7-trichloro-1,3-benzoxazole-2-thiol may possess cytotoxic effects against cancer cells. Studies have demonstrated that certain benzoxazole derivatives can selectively target cancer cells while sparing normal cells:

- Cancer Cell Lines Tested : MCF-7 (breast), A549 (lung), HepG2 (liver), and others.

- Selectivity Index : Some compounds exhibited significantly lower toxicity towards normal cells compared to cancer cells .

Case Studies

-

Antibacterial Screening :

A study screened various derivatives of benzoxazole for antibacterial activity against Bacillus subtilis and Escherichia coli. The most active compounds showed selective action against Gram-positive bacteria with promising MIC values . -

Cytotoxicity Evaluation :

Another research effort focused on the cytotoxic effects of benzoxazole derivatives on multiple cancer cell lines. Results indicated that certain structural modifications enhanced selectivity towards cancer cells while maintaining lower toxicity levels for normal cells .

Q & A

Q. How should researchers address solubility challenges in biological assays?

- Methodological Answer : Use co-solvents like DMSO (≤1% v/v) or cyclodextrin inclusion complexes. Pre-screen solubility in PBS (pH 7.4) and DMEM. For in vivo studies, consider prodrug strategies (e.g., esterification of the thiol group) to enhance bioavailability, as seen in benzothiazole derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.